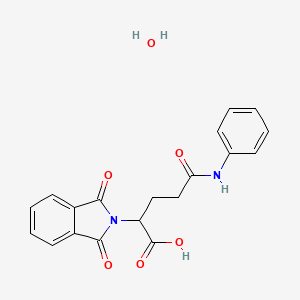
2-Phthalimidoglutaranilic acid
Übersicht
Beschreibung
2-Phthalimidoglutaranilic Acid is a chemical compound with the molecular formula C19H18N2O6 . It is a complex organic compound that can be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Phthalimidoglutaranilic Acid consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The average mass is 370.356 Da and the monoisotopic mass is 370.116486 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Phthalimidoglutaranilic Acid are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phthalimidoglutaranilic Acid are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Industrial and Environmental Applications
- Phthalates, which include compounds like 2-phthalimidoglutaranilic acid, are widely used in industrial applications due to their properties as plasticizers. They are used in manufacturing flexible vinyl for consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).
- These compounds are also used in personal-care products such as perfumes, lotions, cosmetics, as well as solvents and plasticizers for cellulose acetate. They are involved in making lacquers, varnishes, and coatings, including timed-release pharmaceuticals (Hauser & Calafat, 2005).
Biological and Chemical Research
- Studies have shown that when thalidomide, closely related to 2-phthalimidoglutaranilic acid, is administered to animals, it breaks down and is excreted as transformation products, including 4-phthalimidoglutaramic acid. This indicates its potential role in biological transformations and metabolite analysis (Schumacher, Smith, & Williams, 1965).
Microbial Metabolism
- Research on Pseudomonas aeruginosa shows that thalidomide supports the growth of this bacterium, indicating potential uses in studying microbial metabolism and environmental biodegradation (Midtvedt & Lindstedt, 2009).
Materials Science
- 2-Phthalimidoglutaranilic acid-related compounds have applications in materials science, such as in the surface analytical examination of passive layers on alloys, indicating their use in corrosion science and materials engineering (Druska & Strehblow, 1996).
Biochemistry and Molecular Biology
- It plays a role in biochemical studies, such as in the examination of the malate/aspartate shuttle in mitochondria, showing its utility in cellular and molecular biology research (Dry, Dimitriadis, Ward, & Wiskich, 1987).
Wirkmechanismus
Safety and Hazards
The safety data sheet for 2-Phthalimidoglutaranilic Acid provides information about its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-anilino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5.H2O/c22-16(20-12-6-2-1-3-7-12)11-10-15(19(25)26)21-17(23)13-8-4-5-9-14(13)18(21)24;/h1-9,15H,10-11H2,(H,20,22)(H,25,26);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVINEXJPKPLCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590415 | |
| Record name | 5-Anilino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52604-91-8 | |
| Record name | 5-Anilino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)



